methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate
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Overview
Description
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound featuring a difluoromethyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated triazoles and furoates, such as:
Uniqueness
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is unique due to its combination of a difluoromethyl group, a sulfanyl group, and a triazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14F2N4O4S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 5-[[3-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H14F2N4O4S/c1-25-16(24)13-6-5-12(27-13)9-26-11-4-2-3-10(7-11)8-20-23-15(14(18)19)21-22-17(23)28/h2-8,14H,9H2,1H3,(H,22,28)/b20-8+ |
InChI Key |
FDPOELIFTONNDK-DNTJNYDQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C(F)F |
Origin of Product |
United States |
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